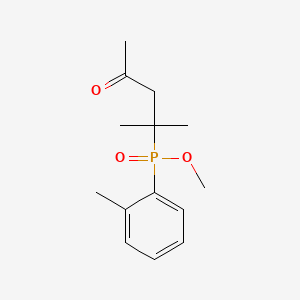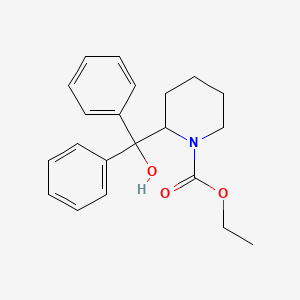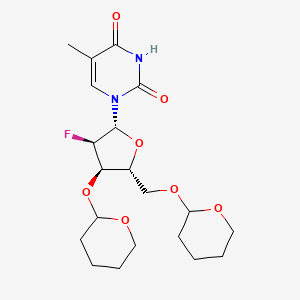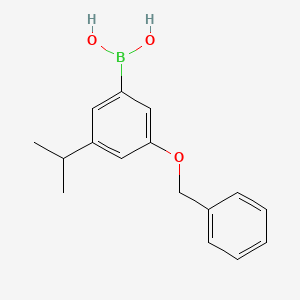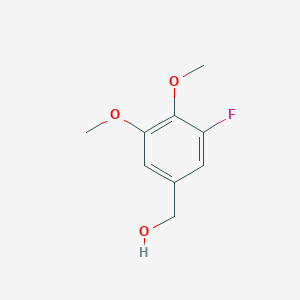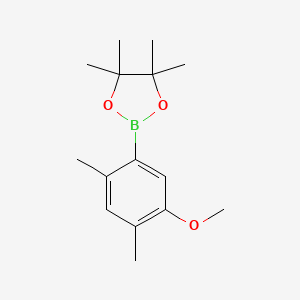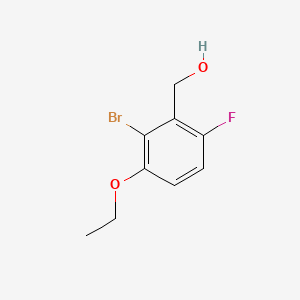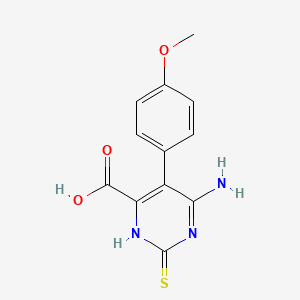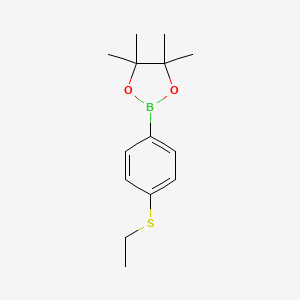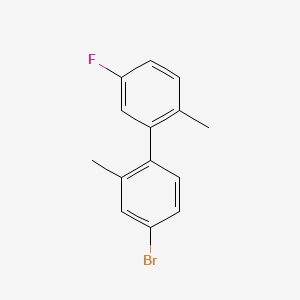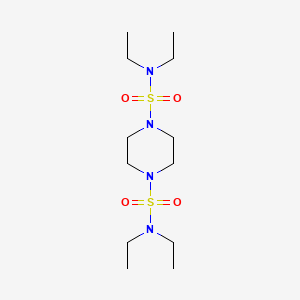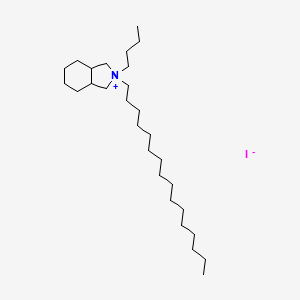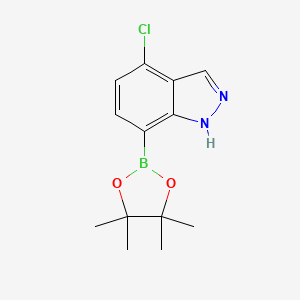
4-Chloro-1H-indazol-7-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H-indazol-7-ylboronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-indazol-7-ylboronic acid pinacol ester typically involves the reaction of 4-chloro-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-indazol-7-ylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
4-Chloro-1H-indazol-7-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-indazol-7-ylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. This results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Bromo-1H-indazol-7-ylboronic acid pinacol ester
- 4-Methyl-1H-indazol-7-ylboronic acid pinacol ester
Uniqueness
4-Chloro-1H-indazol-7-ylboronic acid pinacol ester is unique due to its chloro substituent, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific synthetic applications where other boronic esters may not be as effective .
Properties
Molecular Formula |
C13H16BClN2O2 |
|---|---|
Molecular Weight |
278.54 g/mol |
IUPAC Name |
4-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8-7-16-17-11(8)9/h5-7H,1-4H3,(H,16,17) |
InChI Key |
BWGQQAQQWSCLAJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Cl)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
